molecular formula C9H11F2NO B3162319 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine CAS No. 877151-57-0

1-[4-(2,2-Difluoroethoxy)phenyl]methanamine

Cat. No.: B3162319
CAS No.: 877151-57-0
M. Wt: 187.19 g/mol
InChI Key: DOCAXBJQEKQLKZ-UHFFFAOYSA-N
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Description

1-[4-(2,2-Difluoroethoxy)phenyl]methanamine, also known as 4-(2,2-Difluoroethoxy)benzylamine, is a fluorinated organic compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol. This compound is characterized by the presence of a difluoroethoxy group attached to a phenyl ring, which is further connected to a methanamine group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine typically involves the reaction of 4-hydroxybenzylamine with 2,2-difluoroethanol under specific reaction conditions. The process can be summarized as follows:

    Starting Materials: 4-Hydroxybenzylamine and 2,2-Difluoroethanol.

    Reaction Conditions: The reaction is carried out in the presence of a suitable catalyst, such as a base (e.g., potassium carbonate), and under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

    Reaction Mechanism: The hydroxyl group of 4-hydroxybenzylamine reacts with 2,2-difluoroethanol to form the difluoroethoxy group, resulting in the formation of this compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(2,2-Difluoroethoxy)phenyl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

1-[4-(2,2-Difluoroethoxy)phenyl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of various fluorinated organic compounds, which are valuable in medicinal chemistry and materials science.

    Biology: The compound is used in the development of fluorinated biomolecules and probes for studying biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity

Mechanism of Action

The mechanism of action of 1-[4-(2,2-Difluoroethoxy)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The difluoroethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The methanamine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .

Comparison with Similar Compounds

1-[4-(2,2-Difluoroethoxy)phenyl]methanamine can be compared with other similar compounds, such as:

    4-(2,2-Difluoroethoxy)phenylmethanol: This compound has a hydroxyl group instead of a methanamine group, resulting in different reactivity and applications.

    1,4-Difluorobenzene: This compound lacks the methanamine and difluoroethoxy groups, making it less versatile in synthetic applications.

    4-(2,2-Difluoroethoxy)benzaldehyde: This compound contains an aldehyde group, which imparts different chemical properties and reactivity compared to this compound

The uniqueness of this compound lies in its combination of the difluoroethoxy and methanamine groups, which confer distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[4-(2,2-difluoroethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c10-9(11)6-13-8-3-1-7(5-12)2-4-8/h1-4,9H,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOCAXBJQEKQLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN)OCC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431968-12-5
Record name [4-(2,2-difluoroethoxy)phenyl]methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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